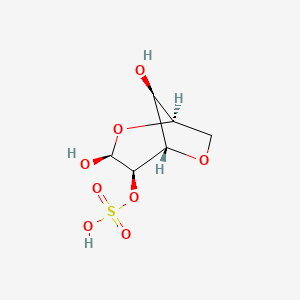
3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose
Beschreibung
3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose: is a sulfated polysaccharide derivative commonly found in marine algae. It is a significant component of the cell walls of red algae, particularly in species like Porphyra haitanensis. This compound is known for its various biological activities, including antioxidant, anticoagulant, and immunomodulatory properties .
Eigenschaften
CAS-Nummer |
96519-18-5 |
|---|---|
Molekularformel |
C6H10O8S |
Molekulargewicht |
242.21 g/mol |
IUPAC-Name |
[(1R,3S,4R,5S,8S)-3,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H10O8S/c7-3-2-1-12-4(3)5(6(8)13-2)14-15(9,10)11/h2-8H,1H2,(H,9,10,11)/t2-,3+,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
BBGPRYFPTZDJIZ-PHYPRBDBSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)OS(=O)(=O)O)O |
Kanonische SMILES |
C1C2C(C(O1)C(C(O2)O)OS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von 3,6-Anhydro-2-(Hydrogensulfat)-α-D-Galactopyranose umfasst typischerweise die Extraktion und Reinigung von sulfatierten Polysacchariden aus Meeresalgen. Der Prozess beinhaltet:
Extraktion: Die Algen werden zunächst getrocknet und zu Pulver verarbeitet. Das Algenpulver wird dann einer Heißwasserextraktion unterzogen, um rohe Polysaccharide zu erhalten.
Reinigung: Der rohe Extrakt wird mit Techniken wie Ionenaustauschchromatographie (z. B. DEAE-Cellulose) und Gelpermeationschromatographie (z. B. Sephadex G-100) gereinigt.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung umfasst den großflächigen Anbau von Rotalgen, gefolgt von den oben genannten Extraktions- und Reinigungsprozessen. Die Skalierbarkeit dieser Verfahren ermöglicht die Produktion erheblicher Mengen der Verbindung für verschiedene Anwendungen.
Analyse Chemischer Reaktionen
Reaktionstypen: 3,6-Anhydro-2-(Hydrogensulfat)-α-D-Galactopyranose unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen Hydroxylgruppen modifizieren.
Reduktion: Diese Reaktion kann die Sulfatgruppen zu Hydroxylgruppen reduzieren.
Substitution: Diese Reaktion kann die Substitution der Hydrogensulfatgruppe durch andere funktionelle Gruppen beinhalten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel können beispielsweise Natriumborhydrid verwendet werden.
Substitution: Verschiedene Nucleophile können unter milden sauren oder basischen Bedingungen für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zur Bildung von Aldehyden oder Carbonsäuren führen, während die Reduktion hydroxylierte Derivate ergibt .
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 3,6-Anhydro-2-(Hydrogensulfat)-α-D-Galactopyranose beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Antikoagulierende Aktivität: Die Verbindung hemmt Thrombin und Faktor Xa, Schlüsselenzyme in der Blutgerinnungskaskade, wodurch die Bildung von Blutgerinnseln verhindert wird.
Antivirale Aktivität: Sie stört die Anheftung und das Eindringen von Viren in Wirtszellen, indem sie an virale Oberflächenproteine bindet.
Immunmodulatorische Aktivität: Die Verbindung verstärkt die Aktivität von Immunzellen wie Makrophagen und natürlichen Killerzellen und fördert so eine Immunantwort.
Wirkmechanismus
The mechanism of action of 3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose involves its interaction with various molecular targets and pathways:
Anticoagulant Activity: The compound inhibits thrombin and factor Xa, key enzymes in the blood coagulation cascade, thereby preventing blood clot formation.
Antiviral Activity: It interferes with viral attachment and entry into host cells by binding to viral surface proteins.
Immunomodulatory Activity: The compound enhances the activity of immune cells such as macrophages and natural killer cells, promoting an immune response.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Carrageenan: Ein weiteres sulfatiertes Polysaccharid aus Rotalgen, das für seine gelierenden, verdickenden und stabilisierenden Eigenschaften bekannt ist.
Fucoidan: Ein sulfatiertes Polysaccharid, das in Braunalgen vorkommt und für seine antikoagulierenden, antiviralen und entzündungshemmenden Wirkungen bekannt ist.
Einzigartigkeit: 3,6-Anhydro-2-(Hydrogensulfat)-α-D-Galactopyranose ist aufgrund seiner spezifischen Struktur einzigartig, die eine Anhydrobrücke und eine Sulfatgruppe an der 2-Position beinhaltet. Diese einzigartige Struktur trägt zu seinen besonderen biologischen Aktivitäten bei und macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


